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molecular formula C16H14ClNO4 B8605039 7-(2-Chloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydro-1-benzofuran CAS No. 83054-76-6

7-(2-Chloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydro-1-benzofuran

Cat. No. B8605039
M. Wt: 319.74 g/mol
InChI Key: BPMIFDLPVWMYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04426385

Procedure details

To a mixture containing 32.63 g (0.236 mole) of anhydrous potassium carbonate and 30.41 g (0.158 mole) of 3,4-dichloro-1-nitrobenzene in 250 ml of dry DMF at room temperature and under an atmosphere of nitrogen was added 30.88 g (0.188 mole) of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. The reaction mixture was then placed in an oil bath and heated to 110° C. for 20 hours The reaction mixture was cooled to room temperature. The DMF was removed under vacuum. The residue was dissolved in 1.5 L of 1:1 ethylacetate:ether and 300 ml of water. The layers were separated. The organic layer was washed twice with 5% NaOH, twice with H2O and once with a saturated aqueous NaCl solution. After drying over anhydrous Na2SO4, removal of the solvents afforded 48.42 g of a light tan solid. This was recrystallized from hexane:ethyl acetate to afford 44.19 g of white crystals mp 132°-133° C. NMR (CDCl3): δ1.42 (s, 6H), 3.05 (s, 2H), 6.5-7.2 (m, 4H), 7.95 (doft, J=9, 2 Hz, 1H), 8.28 (d, J=2 Hz, 1H).
Quantity
32.63 g
Type
reactant
Reaction Step One
Quantity
30.41 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30.88 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=[CH:12][C:13]=1Cl.[CH3:18][C:19]1([CH3:29])[CH2:23][C:22]2[CH:24]=[CH:25][CH:26]=[C:27]([OH:28])[C:21]=2[O:20]1>CN(C=O)C>[Cl:7][C:8]1[CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=[CH:12][C:13]=1[O:28][C:27]1[C:21]2[O:20][C:19]([CH3:29])([CH3:18])[CH2:23][C:22]=2[CH:24]=[CH:25][CH:26]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
32.63 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30.41 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
30.88 g
Type
reactant
Smiles
CC1(OC2=C(C1)C=CC=C2O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then placed in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The DMF was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1.5 L of 1:1 ethylacetate
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The organic layer was washed twice with 5% NaOH, twice with H2O and once with a saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous Na2SO4, removal of the solvents

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1OC1=CC=CC=2CC(OC21)(C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 48.42 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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